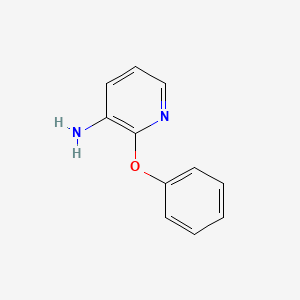
2-フェノキシピリジン-3-アミン
概要
説明
2-Phenoxypyridin-3-amine is a chemical compound with the molecular formula C₁₁H₁₀N₂O and a molecular weight of 186.21 g/mol . It is known for its potential therapeutic and environmental applications . The compound consists of a pyridine ring substituted with an amine group at the third position and a phenoxy group at the second position, giving it unique chemical properties.
科学的研究の応用
2-Phenoxypyridin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of pesticides and other agrochemicals due to its bioactive properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenoxypyridin-3-amine typically involves the reaction of 2-chloropyridine with phenol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the phenoxy group . The resulting product is then purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of 2-Phenoxypyridin-3-amine may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions: 2-Phenoxypyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines .
作用機序
The mechanism of action of 2-Phenoxypyridin-3-amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, in its role as an anticancer agent, it may inhibit key enzymes involved in cell proliferation.
類似化合物との比較
2-Phenoxypyridine: Similar in structure but lacks the amine group.
3-Aminopyridine: Contains an amine group but lacks the phenoxy group.
Phenoxypyridine: A broader category that includes various derivatives with different substituents.
Uniqueness: 2-Phenoxypyridin-3-amine is unique due to the presence of both the phenoxy and amine groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in various applications .
特性
IUPAC Name |
2-phenoxypyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c12-10-7-4-8-13-11(10)14-9-5-2-1-3-6-9/h1-8H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GITFEFNVRNPOHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10588561 | |
| Record name | 2-Phenoxypyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28664-62-2 | |
| Record name | 2-Phenoxypyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-phenoxypyridin-3-amine in the synthesis of pyrido[2,3-b][1,4]benzoxazepines?
A1: The paper focuses on a novel synthetic approach for pyrido[2,3-b][1,4]benzoxazepines utilizing a Friedel-Crafts cyclization. While the abstract doesn't explicitly mention 2-phenoxypyridin-3-amine, it's plausible that this compound serves as a crucial starting material or intermediate in the reaction pathway. Further investigation into the full text of the paper [] is needed to confirm its precise role and explore the detailed reaction mechanism.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


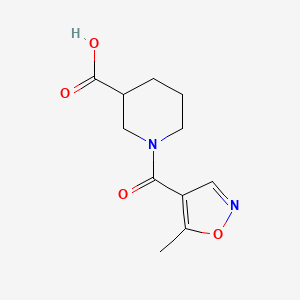
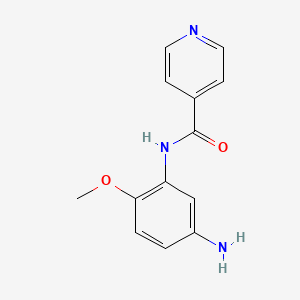

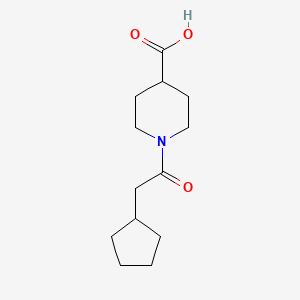
![1-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1367968.png)
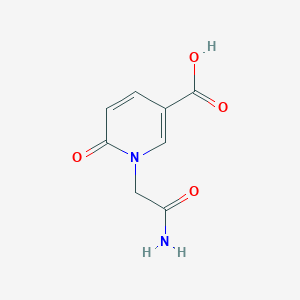
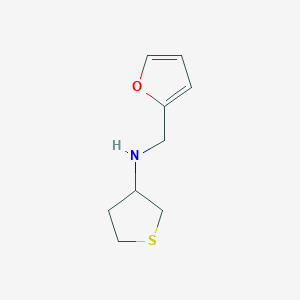

![[3-(2-Methylpropoxy)phenyl]methanamine](/img/structure/B1367989.png)
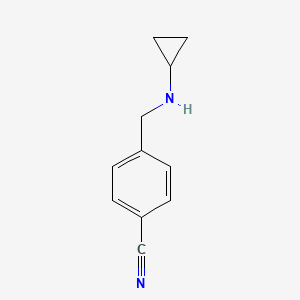

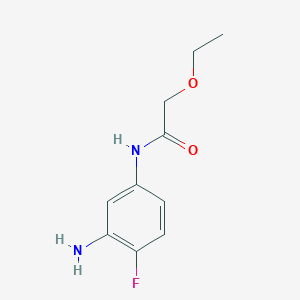
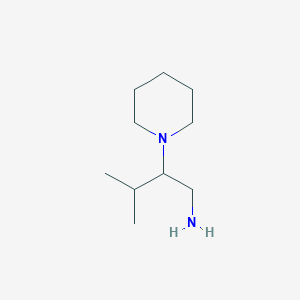
![9,12-Dioxa-1,3-diazadispiro[4.2.4.2]tetradecane-2,4-dione](/img/structure/B1368003.png)
